

Trideca-4,7-diynal versus other terminal alkynes in chemical reactions.

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Compound of Interest

Compound Name: Trideca-4,7-diynal

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A Comparative Guide to Terminal Alkynes in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes are indispensable reagents in modern organic synthesis and chemical biology, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity, particularly in metal-catalyzed cross-coupling and cycloaddition reactions, has established them as critical building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides an objective comparison of the performance of various terminal alkynes in two of the most powerful and widely used transformations: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

While this guide aims to provide a comparative analysis, it is important to note the absence of specific experimental data in the public domain for **Trideca-4,7-diynal**. Therefore, to illustrate the comparative reactivity of terminal alkynes, this document will focus on three representative examples: a simple aliphatic alkyne (1-Octyne), an aromatic alkyne (Phenylacetylene), and a functionalized alkyne (Propargyl Alcohol). The data presented is collated from various studies, and reaction conditions are specified to ensure a fair and objective comparison.



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Comparative Performance in Key Chemical Reactions

The reactivity of terminal alkynes can be influenced by several factors, including steric hindrance, electronic effects of substituents, and the specific reaction conditions employed. The following tables summarize quantitative data for the Sonogashira coupling and CuAAC reactions for our selected representative terminal alkynes.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Alkyne	Aryl Halide	Catalyst System	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Referen ce
Phenylac etylene	lodobenz ene	PdCl ₂ (PP h ₃) ₂ / CuI	NMP / DIPEA	100	12	95	[1]
Phenylac etylene	lodobenz ene	Pd(OAc) ₂ / PPh ₃ / Cul	DMF / Et₃N	100	3	96	[2]
1-Octyne	Aryl Halides	Pd(OAc)2	DMF	70	-	Good to high yields	[3]
Propargyl Alcohol	lodobenz ene	PdCl ₂ (PP h ₃) ₂	Ionic Liquid	55	3	Good yields	[4]
Propargyl Alcohol	2- lodotolue ne	OxPdCy @clay / Cul	DMF / Et₃N	70	-	Satisfact ory yields	[3]

Note: Direct comparative studies under identical conditions are limited. The provided data is from different sources and reflects the typical performance of these alkynes.



Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,2,3-triazoles from an azide and a terminal alkyne.

Alkyne	Azide	Catalyst System	Solvent	Temper ature	Time	Yield (%)	Referen ce
Phenylac etylene	Benzyl Azide	Cul	Cyrene™ / Et₃N	30°C	0.5	>99	[3]
Phenylac etylene	Benzyl Azide	Cu- MONPs	Water	50°C	24	98	[5]
1-Octyne	Benzyl Azide	Pd(OAc) ₂	DMF	70°C	-	Satisfact ory yields	[3]
Propargyl Alcohol	Benzyl Azide	PEG-tris- trz-Cu(I)	Water	30-35°C	20	97	
Propargyl Alcohol	Benzyl Azide	Cu(I)- PANI@M WCNT / KOH	DMF	135°C	4	60	[6]

Note: The reactivity in CuAAC can be significantly influenced by the ligand used for the copper catalyst and the solvent system. The data reflects a range of conditions reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

General Procedure for Sonogashira Cross-Coupling of Phenylacetylene with Iodobenzene

Materials:



- Phenylacetylene
- Iodobenzene
- PdCl₂(PPh₃)₂ (Palladium catalyst)
- Cul (Copper(I) iodide, co-catalyst)
- N-Methyl-2-pyrrolidone (NMP, solvent)
- N,N-Diisopropylethylamine (DIPEA, base)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- · Magnetic stirrer and heating plate

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂
 (0.05 mmol), CuI (0.05 mmol), and NMP (2 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add iodobenzene (0.5 mmol), phenylacetylene (1 mmol), and DIPEA (0.75 mmol) to the flask.
- Heat the reaction mixture to 100°C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to obtain the desired diphenylacetylene.[1]

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene with Benzyl Azide

Materials:

- Phenylacetylene
- Benzyl azide
- Cul (Copper(I) iodide, catalyst)
- Cyrene™ (solvent)
- Triethylamine (Et₃N, base)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a reaction vial, dissolve phenylacetylene (1 mmol) and benzyl azide (1.15 mmol) in Cyrene™ (2.5 mL).
- Add CuI (0.01 mmol) and Et₃N (0.1 mmol) to the solution.
- Stir the reaction mixture at 30°C.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be further purified by crystallization or column chromatography if necessary.[3]

Visualizations

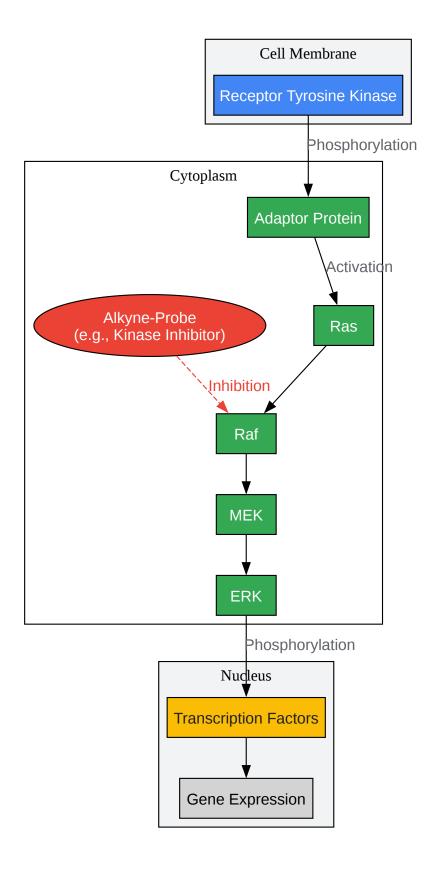
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for utilizing terminal alkynes in chemical biology and a conceptual signaling pathway that can be investigated using alkyne-modified probes.



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Caption: Experimental workflow for proteomic analysis using an alkyne-modified probe.





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Caption: Conceptual diagram of the MAPK signaling pathway probed by an alkyne-modified inhibitor.

Conclusion

Terminal alkynes are a powerful and versatile class of organic compounds with broad applications in both synthetic chemistry and as tools for biological investigation. While direct comparative data for **Trideca-4,7-diynal** remains elusive, the analysis of representative terminal alkynes—1-Octyne, Phenylacetylene, and Propargyl Alcohol—in Sonogashira and CuAAC reactions highlights the nuanced differences in their reactivity based on their structural and electronic properties.

Phenylacetylene, as an aromatic alkyne, generally exhibits high reactivity in both transformations. 1-Octyne, a simple alkyl alkyne, demonstrates good reactivity, particularly in Sonogashira couplings. Propargyl alcohol, with its hydroxyl functionality, offers a versatile handle for further derivatization and participates effectively in both reaction types, although its reactivity can be influenced by the specific catalyst and conditions employed.

The choice of a terminal alkyne for a specific application will ultimately depend on the desired reactivity profile, the required functional group tolerance, and the overall synthetic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic and chemical biology endeavors.

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